molecular formula C10H17N3 B8482733 5-Amino-2-(4-aminobutyl)-3-methylpyridine

5-Amino-2-(4-aminobutyl)-3-methylpyridine

Cat. No. B8482733
M. Wt: 179.26 g/mol
InChI Key: JMIJKIZBSXTDFQ-UHFFFAOYSA-N
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Patent
US04486434

Procedure details

5-Amino-2-(3-cyanopropyl)-3-methylpyridine (23.0 g) was reduced with lithium aluminium hydride (12.47 g) in a mixture of tetrahydrofuran (750 ml) and diethylether (750 ml) over 3 hours, to give 5-amino-2-(4-aminobutyl)-3-methylpyridine (20.8 g) as an amber oil. N.M.R. (CDCl3): assignment, δ (p.p.m.) multiplicity; --CH2CH2CH2NH2, 1.3-1.9, m; 3--CH3, 2.22, s; CH2 (CH2)2CH2NH2, 2.6-2.8, m; 5--NH2, ca 3.5, broad resonance; 4-pyridyl proton, 6.77, d; 6-pyridyl proton, 7.88, d.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
12.47 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][C:11]#[N:12])=[N:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.C(OCC)C>[NH2:1][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[N:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)CCCC#N)C
Name
Quantity
12.47 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)CCCCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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